molecular formula C21H14N2O3 B14248091 2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 337919-06-9

2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B14248091
CAS No.: 337919-06-9
M. Wt: 342.3 g/mol
InChI Key: PZNGQHOAEXXOHT-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylidene group, an indanone core, and a malononitrile moiety. The presence of methoxy groups on the benzylidene ring further adds to its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with indane-1,3-dione in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, onto the benzylidene ring.

Scientific Research Applications

2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound’s structure suggests potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxybenzylidene)malononitrile: This compound has hydroxyl groups instead of methoxy groups, which can affect its reactivity and biological activity.

  • **2-(3,4-Dimethoxybenz

Properties

CAS No.

337919-06-9

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

2-[2-[(3,4-dimethoxyphenyl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C21H14N2O3/c1-25-18-8-7-13(10-19(18)26-2)9-17-20(14(11-22)12-23)15-5-3-4-6-16(15)21(17)24/h3-10H,1-2H3

InChI Key

PZNGQHOAEXXOHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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